

Spectroscopic Profile of Oxetane-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Oxetane-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **Oxetane-3-carboxylic acid** (CAS No. 114012-41-8), a valuable building block in pharmaceutical and medicinal chemistry.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

Oxetane-3-carboxylic acid, with the molecular formula $C_4H_6O_3$ and a molecular weight of 102.09 g/mol, is a cyclic carboxylic acid featuring a strained four-membered oxetane ring.^[3] This unique structural motif imparts desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.^{[4][5]} A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in synthetic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Oxetane-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **Oxetane-3-carboxylic acid**, both ^1H and ^{13}C NMR provide distinct signals corresponding to the protons and carbons in its unique cyclic structure.

Table 1: ^1H NMR Data for **Oxetane-3-carboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8-5.0	Multiplet	4H	-CH ₂ - (Oxetane ring)
~3.8-4.0	Multiplet	1H	-CH- (Methine)
~11.0-13.0	Singlet (broad)	1H	-COOH

Table 2: ^{13}C NMR Data for **Oxetane-3-carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~75	-CH ₂ - (Oxetane ring)
~40	-CH- (Methine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Oxetane-3-carboxylic acid** is characterized by the presence of a carboxylic acid and an ether linkage within the oxetane ring.

Table 3: Key IR Absorptions for **Oxetane-3-carboxylic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid)
1700-1725	Strong	C=O stretch (Carboxylic acid)
1200-1300	Strong	C-O stretch (Carboxylic acid)
950-1000	Medium	C-O-C stretch (Oxetane ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **Oxetane-3-carboxylic Acid**

m/z	Interpretation
102	[M] ⁺ (Molecular ion)
101	[M-H] ⁺
57	[M-COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6]

Sample Preparation:

- Dissolve 5-10 mg of **Oxetane-3-carboxylic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-14 ppm

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., PENDANT).
- Number of Scans: 1024 or more
- Relaxation Delay: 2 seconds
- Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- Neat: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
- KBr Pellet: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

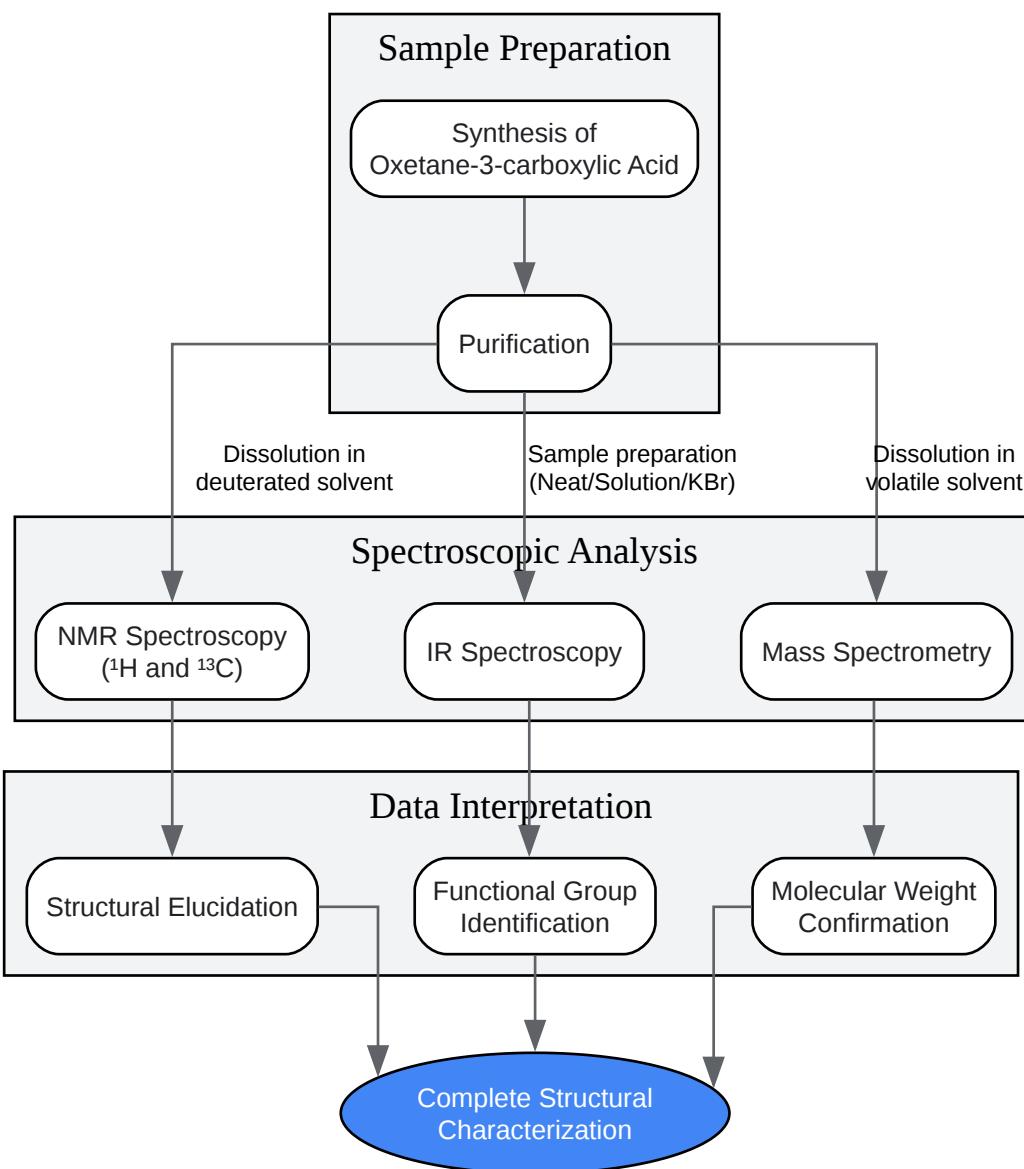
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).^[6]

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the data is collected over a mass range that includes the expected molecular weight of the analyte.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Oxetane-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of **Oxetane-3-carboxylic acid**.

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